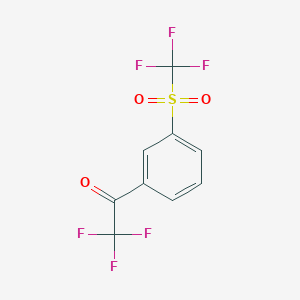

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

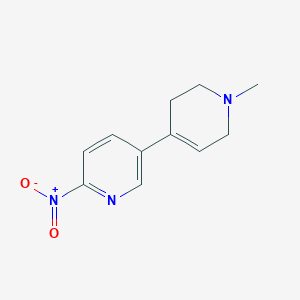

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(3-((trifluoromethyl)sulfonyl)phenyl)ethan-1-one . It has a molecular weight of 306.19 and is a solid powder at ambient temperature .

Synthesis Analysis

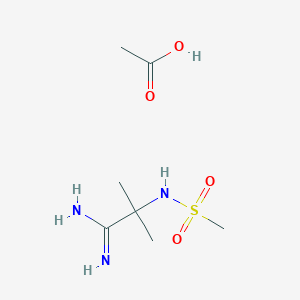

The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone, focusing on six unique fields:

Organic Synthesis

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is widely used in organic synthesis as a building block for the introduction of trifluoromethyl groups into various organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the target molecules, making them more reactive or stable depending on the application .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to synthesize novel drug candidates. The trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. This makes it a valuable component in the development of drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders .

Material Science

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is also used in the development of advanced materials. Its incorporation into polymers can improve their thermal stability, chemical resistance, and mechanical properties. These enhanced materials are useful in various high-performance applications, such as in aerospace, automotive, and electronics industries .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is employed in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. The presence of the trifluoromethyl group can increase the efficacy and environmental stability of these agrochemicals, leading to more effective pest and disease control .

Environmental Science

Researchers use 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone in environmental science to develop sensors and analytical methods for detecting pollutants. The compound’s unique chemical properties allow for the creation of sensitive and selective detection systems for various environmental contaminants, aiding in pollution monitoring and control .

Catalysis

This compound serves as a ligand or catalyst in various chemical reactions. Its ability to stabilize transition states and intermediates makes it valuable in catalytic processes, including cross-coupling reactions, oxidation reactions, and more. These catalytic applications are crucial in both industrial and academic research settings .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLYTIKUFQJBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)

![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)

![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)